molecular formula C7H10O3 B2399572 2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 2168378-43-4

2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No. B2399572
CAS RN: 2168378-43-4
M. Wt: 142.154
InChI Key: RWYJBAAQBNCMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid is a chemical compound with the CAS Number: 2168378-43-4 . It has a molecular weight of 142.15 and is typically stored at 4 degrees Celsius . It is a powder in its physical form .


Synthesis Analysis

The synthesis of compounds similar to 2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid has been reported in the literature . For instance, an Alder reaction of furan and maleic anhydride has been used to produce a related compound . More research is needed to provide a detailed synthesis pathway for 2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid.


Physical And Chemical Properties Analysis

2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid is a powder at room temperature . It has a molecular weight of 142.15 . More detailed physical and chemical properties, such as melting point, boiling point, and density, would require experimental determination .

Scientific Research Applications

Chemical Properties

“2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid” has a molecular weight of 142.15 and is typically stored at 4°C . It is usually available in powder form .

Asymmetric Synthesis

An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates has been developed, which is a formal [4 + 2] cycloaddition via reaction enabled by organocatalysis . This method allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

Stereoselective Syntheses

7-Oxabicyclo[2.2.1]hept-5-ene derivatives, which are important intermediates, have been used in the stereoselective syntheses of a number of shikimic acid derivatives and other natural products .

Bioactive Natural Products

The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . Camphor, sordarins, α-santalol, and β-santalol are bioactive natural products that contain this structural moiety .

Drug Candidates

The bicyclo[2.2.1]heptane scaffold is also featured by drug candidates such as LMV-6015 and AMG 221 .

Chiral Auxiliary and Ligands

Bornanesultam is a well-known chiral auxiliary, while dibenzyldiene and diphonane are effective chiral ligands for transition-metal catalysis . The bicyclo[2.2.1]heptane scaffold provides the basis for asymmetric synthesis and catalysis .

Defensive Agent in Beetles

The Meloidae family of Coleoptera (beetles) produces a defensive agent, a vesicant principle called cantharidin, which is 3 (exo, exo -2,3-dimethyl 7-oxabicyclo [2.2.1]hepta-2,3-dicarboxylic acid anhydride) .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . More detailed safety and hazard information can be found in the Material Safety Data Sheet (MSDS) .

Future Directions

Future research could focus on the synthesis of 2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid and its derivatives, as well as their potential applications . For instance, the development of a synthetic approach that allows direct access to bicyclo[2.2.1]heptanes with a functionalized bridgehead is highly desirable . Additionally, the products could be further functionalized to build up a library of bridged aza-bicyclic structures .

properties

IUPAC Name

2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6(9)7-2-1-5(3-7)10-4-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYJBAAQBNCMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1OC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxabicyclo[2.2.1]heptane-4-carboxylic acid

CAS RN

2168378-43-4
Record name 2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.